molecular formula C12H4Br6 B1197307 2,3',4,4',5,5'-Hexabromobiphenyl CAS No. 67888-99-7

2,3',4,4',5,5'-Hexabromobiphenyl

Cat. No.: B1197307
CAS No.: 67888-99-7
M. Wt: 627.6 g/mol
InChI Key: GNBOTFDIPRGROV-UHFFFAOYSA-N
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Description

2,3',4,4',5,5'-Hexabromobiphenyl is one of 209 possible congeners in the class of polybrominated biphenyls (PBBs), which are brominated hydrocarbons historically used as flame-retardant additives in plastics and textiles . As an additive rather than a chemically bound component, PBBs have a propensity to migrate out of products, leading to environmental persistence and bioaccumulation due to their lipophilic nature and stability . The primary scientific value of this compound lies in its use as an analytical standard in environmental and toxicological research. It is critical for quantifying congener-specific presence in samples and for studying the fate, transport, and biomagnification of brominated biphenyls within ecosystems, particularly in sediment and biological tissue analysis . Research into PBB mechanisms often focuses on their dioxin-like, Ah receptor-mediated activity, which can lead to a spectrum of biochemical responses including altered vitamin A homeostasis, thyroid hormone disruption, and thymic atrophy, as observed in animal studies on related PBB congeners . Investigations stemming from historical contamination episodes have established a foundation for understanding the long-term health effects and toxicokinetics of these compounds, making specific congeners like this compound vital for advancing contemporary hazard assessments .

Properties

IUPAC Name

1,2,3-tribromo-5-(2,4,5-tribromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-7-4-9(15)8(14)3-6(7)5-1-10(16)12(18)11(17)2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBOTFDIPRGROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218116
Record name 2,3',4,4'5,5'-Hexabromobiphenyl
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Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67888-99-7
Record name 2,3′,4,4′,5,5′-Hexabromobiphenyl
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URL https://commonchemistry.cas.org/detail?cas_rn=67888-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4,4'5,5'-Hexabromobiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,4'5,5'-Hexabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4',5,5'-HEXABROMOBIPHENYL
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Comparison with Similar Compounds

Comparison with Structurally Similar PBB Congeners

Structural and Receptor Binding Differences

The toxicity of PBBs correlates with bromine substitution patterns and molecular planarity. Key comparisons include:

Congener Bromine Substitution Pattern Coplanarity AhR Binding Affinity TCDD Equivalency (TEQ)
BB-167 2,3',4,4',5,5' Non-coplanar Moderate Low
BB-153 (2,2',4,4',5,5') Fully ortho-substituted Non-coplanar Weak Negligible
BB-169 (3,3',4,4',5,5') Fully coplanar Coplanar Strong High
  • BB-167 vs. BB-153: While both are non-coplanar, BB-167’s 3',4,4',5,5' substitutions allow partial interaction with AhR, leading to higher aryl hydrocarbon hydroxylase (AHH) induction compared to BB-153. BB-153, however, dominates environmental samples due to its prevalence in commercial mixtures .
  • BB-167 vs. BB-169 : BB-169’s coplanar structure enables strong AhR binding, mimicking 2,3,7,8-TCDD’s mechanism. BB-169 is ~10× more toxic than BB-167 in rodent studies, causing severe thymic atrophy and hepatic porphyria .

Toxicokinetic and Metabolic Profiles

  • Bioaccumulation : BB-153 and BB-167 exhibit similar lipid solubility (log Kow ~8.0), but BB-153 accumulates more in adipose tissue due to slower metabolism. In rats, BB-153 persists for >22 months post-exposure, while BB-167 is metabolized faster into hydroxylated derivatives .
  • Its persistence is linked to delayed porphyrogenic effects in rats . BB-167 is metabolized via cytochrome P450 (CYP1A1/2) into reactive intermediates, enhancing oxidative stress and DNA adduct formation .

Environmental and Human Exposure

  • Environmental Presence : BB-153 is the most detected PBB in human serum (median: 0.48 ng/g lipid weight) and landfill leachates due to its historical use in flame retardants. BB-167 is less frequently detected but poses higher toxicity risks at lower concentrations .
  • Protein Binding : BB-153 binds preferentially to apolipoprotein B (APO-B) in plasma, while BB-167 associates with APO-A, influencing tissue distribution and elimination rates .

Toxicity Endpoints

Parameter BB-167 BB-153 BB-169
LD50 (rat, oral) 1,200 mg/kg >10,000 mg/kg 45 mg/kg
Hepatic Effects Moderate porphyria Delayed porphyria Severe necrosis
Immunotoxicity Thymic atrophy (moderate) Mild lymphocyte depletion Severe thymic atrophy
Endocrine Disruption Thyroid hyperplasia Minimal effects Pituitary vacuolation
  • Thyroid Dysregulation : BB-167 induces follicular cell hyperplasia in rats at 10 mg/kg/day, whereas BB-153 requires higher doses (100 mg/kg/day) to elicit similar effects .

Preparation Methods

Friedel-Crafts Bromination

The primary method involves Friedel-Crafts alkylation , where biphenyl reacts with bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃, AlBr₃, or Fe). This reaction is typically conducted in an anhydrous organic solvent (e.g., dichloromethane or carbon disulfide).

Parameter Optimal Conditions Source
CatalystAlCl₃ (5–10 mol%) or Fe (powder)
SolventDichloromethane, carbon disulfide
Temperature0–80°C
Bromine Equivalents6 equivalents (for hexabromination)

Mechanistic Insight :

  • Catalyst Role : AlCl₃ facilitates electrophilic bromination by polarizing Br₂ into Br⁺ and Br⁻, enhancing reactivity.

  • Regioselectivity : Existing bromine substituents act as meta-directors, guiding subsequent bromination to adjacent positions.

Stepwise Bromination Strategy

To achieve the 2,3',4,4',5,5'-substitution pattern, a multi-stage approach is employed:

  • Initial Dibromination : Biphenyl undergoes para-dibromination at positions 4 and 4' using controlled bromine addition.

  • Meta Bromination : Subsequent bromination at positions 2, 3', and 5 on the first ring and position 5 on the second ring under optimized conditions.

Key Challenges :

  • Over-Bromination : Excess bromine or prolonged reaction times may lead to non-target isomers (e.g., 2,2',4,4',5,5'-hexabromobiphenyl).

  • By-Product Formation : Lower brominated intermediates (e.g., pentabromobiphenyls) may require chromatographic separation.

Industrial-Scale Production

Commercial synthesis of PBBs, including hexabromobiphenyls, historically used FireMaster BP-6 , a mixture containing 60–80% 2,2',4,4',5,5'-hexabromobiphenyl and smaller amounts of other isomers. While the exact protocol for 2,3',4,4',5,5'-Hexabromobiphenyl is proprietary, the process likely involves:

Step Description Equipment
1. Pre-MixingBiphenyl + catalyst + solventHigh-speed reactors
2. Bromine AdditionSlow, controlled addition of Br₂Temperature-controlled reactors
3. PurificationCrystallization, distillation, or chromatographyRotary evaporators, HPLC columns

Industrial Considerations :

  • Catalyst Optimization : Fe-based catalysts may reduce costs compared to AlCl₃.

  • Waste Management : Brominated by-products and solvents require strict disposal protocols due to toxicity.

Analytical Characterization

Post-synthesis, isomers are differentiated using advanced techniques:

Method Application Key Advantages
GC-MS Quantifies isomer ratios in mixturesHigh sensitivity for trace analysis
HPLC Separates isomers based on retention timeResolves structural analogs
NMR Confirms substitution patternsIdentifies coupling constants and splitting

Challenges and Limitations

  • Isomer Purity : Achieving >99% purity for this compound is challenging due to competing reaction pathways.

  • Environmental Impact : Residual brominated by-products persist in ecosystems, necessitating stringent controls.

  • Regulatory Restrictions : PBB production is banned in many countries, limiting modern industrial application.

Comparative Synthesis Data

Isomer Catalyst Bromine Equivalents Yield (%) Purity (%)
2,3',4,4',5,5'-HBBAlCl₃645–60*85–90*
2,2',4,4',5,5'-HBBFe660–70*95–98*
*Hypothetical estimates based on PBB synthesis trends .

Q & A

Q. What are the recommended analytical methods for quantifying 2,3',4,4',5,5'-hexabromobiphenyl in environmental or biological samples?

Gas chromatography with electron capture detection (GC/ECD) is widely used, with quantitation based on the dominant hexabromobiphenyl peak (e.g., 2,2',4,4',5,5'-hexabromobiphenyl in FireMaster standards). Calibration requires certified reference materials (e.g., 35 µg/mL in isooctane) to ensure precision . For complex matrices, coupling with mass spectrometry (GC-MS) improves specificity, particularly for distinguishing co-eluting polyhalogenated compounds .

Q. How is this compound distinguished from structurally similar polybrominated biphenyls (PBBs) in analytical workflows?

Structural differentiation relies on retention time alignment with certified standards and mass spectral fragmentation patterns. For example, this compound (PBB-167) is distinguished from 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) via chromatographic separation using DB-5 or equivalent columns. Method validation must include checks for isomer-specific interferences .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Rat hepatoma cell lines (e.g., H4IIE) and primary hepatocytes are used to assess aryl hydrocarbon receptor (AhR) activation and cytochrome P450 induction. Dose-response studies typically range from 0.1–50 µM, with cytotoxicity evaluated via lactate dehydrogenase (LDH) leakage and mitochondrial activity assays (e.g., MTT) .

Advanced Research Questions

Q. What experimental designs are critical for evaluating the synergistic effects of this compound with other dioxin-like compounds?

Sequential exposure studies in rodent models (e.g., Sprague-Dawley rats) are employed to assess synergistic hepatocarcinogenesis. For example, initiating with diethylnitrosamine (DEN) followed by subchronic PBB exposure (10–50 mg/kg diet) reveals dose-dependent promotion of γ-glutamyl transpeptidase (GGT)-positive foci. Co-administration with 3,3',4,4',5,5'-hexabromobiphenyl exacerbates tumorigenicity, necessitating rigorous control groups to isolate compound-specific effects .

Q. How do metabolic stability and persistence of this compound influence its bioaccumulation in longitudinal studies?

This congener exhibits low metabolic turnover due to full bromination of the biphenyl ring. In vivo studies in rats show >90% recovery of the parent compound in feces after 72 hours, with minimal hydroxylated or debrominated metabolites detected via high-resolution mass spectrometry. Its log Kow (~7.2) predicts high adipose tissue affinity, requiring lipid-normalized concentration reporting in biomonitoring .

Q. What mechanisms underlie the contradictory findings on its mutagenic potential?

While this compound fails to induce mutations in Chinese hamster V79 cells (up to 100 µM), its tumor-promoting activity in rat liver is linked to non-genotoxic pathways, such as oxidative stress and disrupted gap junction intercellular communication (GJIC). Confounding factors include batch variability in commercial standards and species-specific metabolic differences .

Q. How can researchers address discrepancies in toxicity equivalency factor (TEF) assignments for this compound?

Current TEFs for dioxin-like PBBs are extrapolated from PCB data, but this compound’s weak AhR agonism (1–10% relative to TCDD) warrants congener-specific adjustment. Competitive receptor binding assays and CYP1A1/1B1 induction ratios in human cell lines provide evidence for revising TEFs .

Methodological Challenges & Contradictions

Q. Why do some studies report negligible carcinogenicity despite evidence of hepatic tumor promotion?

Discrepancies arise from exposure duration and endpoint selection. Subacute studies (≤6 months) may not capture latent tumorigenic effects, whereas 12–24 month bioassays reveal significant increases in hepatocellular adenomas. Additionally, contamination with higher-potency congeners (e.g., PBB-169) in early FireMaster mixtures complicates historical data interpretation .

Q. What quality control measures are essential for ensuring reproducibility in environmental monitoring?

Cross-laboratory validation using NIST-certified reference materials (e.g., SRM 1957) and inter-laboratory comparison studies are critical. Blanks must be analyzed to correct for background contamination, particularly in hexane-based extractions. Reporting limits should align with EU RoHS thresholds (e.g., 2 µg/mL for GC-ECD) .

Q. How does the lack of commercially available pure standards impact research on this congener?

Limited availability of this compound standards necessitates in-house synthesis or reliance on technical mixtures (e.g., FireMaster FF-1). Researchers must verify purity via NMR and GC-MS and disclose batch-specific congener profiles in publications to ensure data comparability .

Regulatory & Mechanistic Insights

Q. What evidence supports its classification as a potential endocrine disruptor?

In vitro assays show weak estrogen receptor (ER) binding (IC50 > 10 µM) and anti-androgenic activity in MDA-kb2 cells. However, in vivo studies report thyroid hormone disruption (T4 suppression) in rats at doses ≥1 mg/kg/day, mediated by UDP-glucuronosyltransferase induction .

Q. Why is this compound not included in the Stockholm Convention’s POPs list despite structural similarity to listed PBBs?

Insufficient epidemiological data on human exposure and ecotoxicological impacts hinder its inclusion. Current monitoring focuses on higher-abundance congeners like PBB-153, though environmental persistence (t½ > 5 years in sediment) justifies expanded surveillance .

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